molecular formula C9H4BrNO5 B13705494 6-Bromo-4-hydroxy-8-nitrocoumarin

6-Bromo-4-hydroxy-8-nitrocoumarin

Cat. No.: B13705494
M. Wt: 286.04 g/mol
InChI Key: PTRLDSARIFPJFI-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-8-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin followed by bromination. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position . The bromination step involves the use of bromine or a brominating agent to introduce the bromine atom at the 6-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as ultrasound-assisted synthesis, can also be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-8-nitrocoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-8-nitrocoumarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The bromine atom can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-hydroxy-8-nitrocoumarin is unique due to the combination of bromine, hydroxyl, and nitro groups, which confer specific chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C9H4BrNO5

Molecular Weight

286.04 g/mol

IUPAC Name

6-bromo-4-hydroxy-8-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H

InChI Key

PTRLDSARIFPJFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br

Origin of Product

United States

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